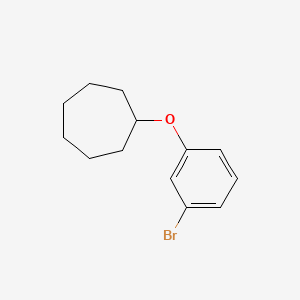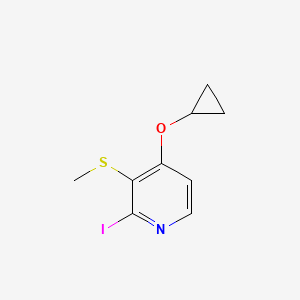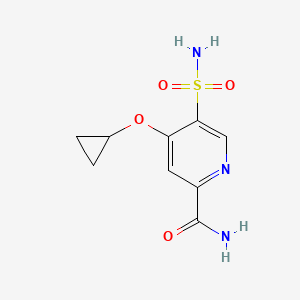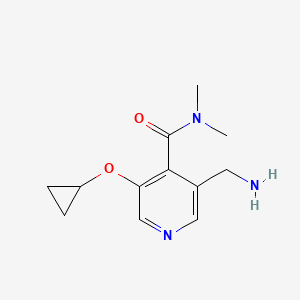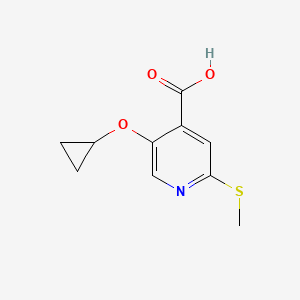
5-Cyclopropoxy-2-(methylthio)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-(methylthio)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of a cyclopropoxy group and a methylthio group attached to the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-(methylthio)isonicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclopropylation: Introduction of the cyclopropoxy group to the isonicotinic acid core.
Methylthiolation: Introduction of the methylthio group using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-(methylthio)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the isonicotinic acid core to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions at the cyclopropoxy or methylthio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while reduction of the isonicotinic acid core may produce amines or alcohols.
Scientific Research Applications
5-Cyclopropoxy-2-(methylthio)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(methylthio)isonicotinic acid involves its interaction with specific molecular targets and pathways. The cyclopropoxy and methylthio groups may play a role in modulating the compound’s activity by influencing its binding affinity and selectivity for target proteins or enzymes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: A simpler analog without the cyclopropoxy and methylthio groups.
Nicotinic Acid: Lacks the isonicotinic acid core but shares some structural similarities.
2,6-Dichloroisonicotinic Acid: Contains chlorine substituents instead of cyclopropoxy and methylthio groups.
Uniqueness
5-Cyclopropoxy-2-(methylthio)isonicotinic acid is unique due to the presence of both cyclopropoxy and methylthio groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H11NO3S |
|---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-methylsulfanylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO3S/c1-15-9-4-7(10(12)13)8(5-11-9)14-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,13) |
InChI Key |
IMCGOPLOLDLZDS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=C1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


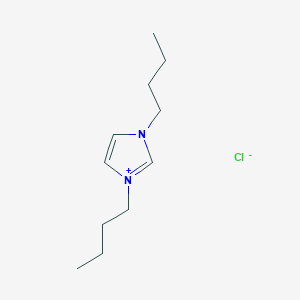
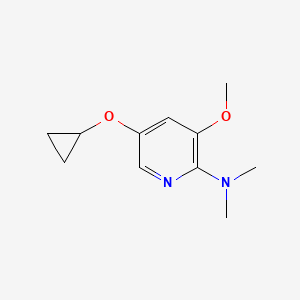
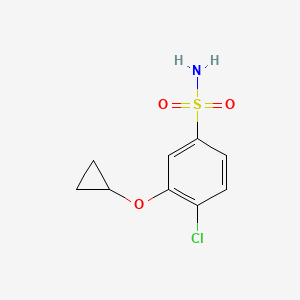

![[(9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B14810326.png)

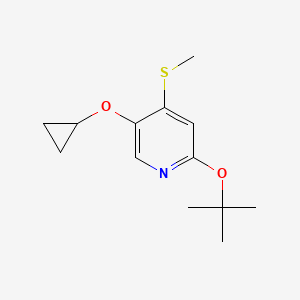
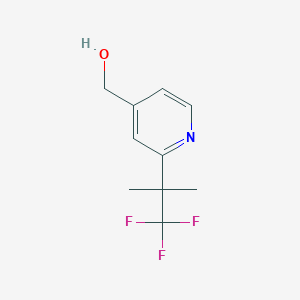
![3-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)-N-methylpropanamide](/img/structure/B14810348.png)
![2,4-dichloro-6-[(E)-(3-methoxyphenyl)diazenyl]phenol](/img/structure/B14810349.png)
